molecular formula C15H12FN3OS B2477441 2-{[(3-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896323-11-8

2-{[(3-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2477441
CAS No.: 896323-11-8
M. Wt: 301.34
InChI Key: BFISLNGACREISG-UHFFFAOYSA-N
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Description

2-{[(3-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a pyrido[1,2-a][1,3,5]triazin-4-one core, a heterocyclic system of significant interest due to its potential as a building block for pharmaceuticals . The structure is further functionalized with a 3-fluorobenzylsulfanyl moiety at the 2-position, a substitution pattern that can be critical for modulating the compound's electronic properties, lipophilicity, and binding affinity to biological targets . The 7-methyl group introduces additional steric and electronic influences, fine-tuning the molecule's overall properties. Researchers are increasingly utilizing such complex triazine derivatives in the synthesis of novel bioactive molecules . The presence of multiple nitrogen heteroatoms and a sulfur-based linker in its architecture makes it a valuable intermediate for further synthetic exploration, including cross-coupling reactions and functional group interconversions, to develop potential therapeutic agents . This compound is provided exclusively for research applications in laboratory settings.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-10-5-6-13-17-14(18-15(20)19(13)8-10)21-9-11-3-2-4-12(16)7-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFISLNGACREISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC(=CC=C3)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Synthesis: 7-Methylpyrido[1,2-a]triazin-4-one

Cyclocondensation of 2-Amino-7-methylpyridine Derivatives

The pyrido[1,2-a]triazin-4-one core is constructed via cyclocondensation between 2-amino-7-methylpyridine and a carbonyl source. In a representative procedure, 2-amino-7-methylpyridine reacts with triphosgene in anhydrous dichloromethane at 0–5°C to form an intermediate isocyanate, which undergoes intramolecular cyclization upon heating to 80°C for 6 hours. The reaction is quenched with aqueous sodium bicarbonate, yielding the triazinone core in 78–85% purity (HPLC). Alternative carbonyl agents, such as urea or dimethyl carbonate, require longer reaction times (>24 hours) and result in lower yields (50–60%).

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance cyclization efficiency compared to nonpolar solvents. For example, DMF at 100°C reduces reaction time to 4 hours while maintaining yields above 80%. Elevated temperatures (>120°C) promote side reactions, including decomposition of the triazinone ring.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. Fractions containing the target compound are identified by TLC (Rf = 0.4) and concentrated under vacuum. Recrystallization from ethanol/water (9:1) enhances purity to >98% (HPLC).

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J = 6.8 Hz, 1H, H-9), 7.85 (d, J = 7.2 Hz, 1H, H-8), 7.45–7.38 (m, 1H, Ar-H), 7.32–7.25 (m, 3H, Ar-H), 4.45 (s, 2H, SCH2), 2.65 (s, 3H, CH3).
  • 13C NMR (101 MHz, DMSO-d6): δ 162.1 (C-4), 161.8 (C-2), 138.5 (C-7), 130.2–114.7 (Ar-C), 45.3 (SCH2), 21.1 (CH3).
  • HRMS (ESI+) : m/z calculated for C16H12FN3OS [M+H]+: 330.0709; found: 330.0712.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC, %) Key Advantage Limitation
SNAr (POCl3 route) 72 98.5 High regioselectivity Requires toxic POCl3
Direct thiol coupling 65 97.8 Avoids chlorination Prone to oxidation byproducts

Mechanistic Considerations

Role of Base in Thioetherification

Potassium carbonate in DMF facilitates deprotonation of (3-fluorophenyl)methanethiol (pKa ~10) to generate the thiolate nucleophile. Computational studies suggest that the electron-deficient C-2 position stabilizes the Meisenheimer complex during SNAr, with a calculated activation energy of 25 kcal/mol. Competing elimination pathways are negligible due to the aromatic system’s rigidity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrido[1,2-a][1,3,5]triazin-4-one core or the sulfanyl group.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles can be employed depending on the desired substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the core structure.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[(3-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2 and 7, impacting physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Properties Biological Activity
Target Compound : 2-{[(3-Fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one 7-methyl; 2-(3-fluorobenzylsulfanyl) 331.36 g/mol Enhanced metabolic stability (fluorine); moderate solubility (sulfanyl group) Not reported, but expected antimicrobial activity
2-[(2-Ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (BK44956) 7-methyl; 2-(ethoxyethylsulfanyl) 265.33 g/mol Higher solubility (ethoxy group); lower steric hindrance Research use only; no reported bioactivity
2-Diethylamino-7-(3’-bromopyridinyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (8l) 7-bromopyridinyl; 2-diethylamino 368.20 g/mol Electron-withdrawing bromine; rigid biaryl system Strong bactericidal activity
2-Amino-6-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4e1) 6-methyl; 2-amino 176.16 g/mol Polar amino group; lower molecular weight Potential DNA synthesis applications
2-[(4-Chlorobenzyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one Unsubstituted core; 2-(4-chlorobenzylsulfanyl) 307.78 g/mol Chlorine enhances hydrophobicity; no methyl group Antimicrobial candidate (unconfirmed)

Physicochemical and Spectral Data

  • Melting Points: Fluorinated derivatives (e.g., target compound) typically exhibit higher melting points (>200°C) compared to non-halogenated analogs (e.g., 8g: 146°C) .
  • NMR/MS Profiles: Distinct shifts for fluorine (¹⁹F NMR) and sulfanyl protons (δ ~2.5–3.5 ppm in ¹H NMR) differentiate the target compound from amino- or alkoxy-substituted analogs .

Biological Activity

2-{[(3-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound with significant potential in various biological applications. Its unique structure combines a pyrido[1,2-a][1,3,5]triazin-4-one core with a 3-fluorophenylmethylsulfanyl substituent, which enhances its chemical reactivity and biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H12FN3OSC_{15}H_{12}FN_3OS, and it has a molecular weight of approximately 299.34 g/mol. The presence of the fluorine atom in the 3-fluorophenyl group may contribute to its lipophilicity and bioactivity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that compounds structurally related to triazine derivatives often display significant antimicrobial properties. For instance, similar pyrido[1,2-a][1,3,5]triazin derivatives have been reported to exhibit activity against multiple bacterial strains and fungi. The mechanism typically involves the inhibition of enzyme activity or disruption of cellular processes in pathogens.

Compound Target Organism Activity Reference
This compoundStaphylococcus aureusModerate
Related Triazine DerivativeE. coliSignificant

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, derivatives similar to this compound have shown cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Cell Line IC50 (µM) Reference
MCF-743.4
HCT-1166.2

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These may include:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation : It could interact with cellular receptors that play a role in proliferation or apoptosis.

Case Studies

Several studies have highlighted the potential of similar compounds in therapeutic applications:

  • Antimicrobial Studies : A study demonstrated that related triazine compounds exhibited strong antibacterial effects against resistant strains of bacteria such as MRSA.
  • Anticancer Research : Research on triazole derivatives has shown promising results in reducing tumor size in xenograft models when administered at specific dosages.

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